5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazol-2-amine
Overview
Description
5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazol-2-amine is an organic compound that features a thiazole ring substituted with a methylfuran group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with theGenome polyprotein of the Hepatitis C virus genotype 1b (isolate BK) .
Mode of Action
This can result in the inhibition or enhancement of the protein’s activity, depending on the nature of the interaction .
Biochemical Pathways
Given its potential interaction with the genome polyprotein, it may influence the replication of the hepatitis c virus .
Pharmacokinetics
Similar compounds have shown variable absorption and distribution profiles, with metabolism and excretion patterns that depend on the specific structure of the compound .
Result of Action
If it does interact with the genome polyprotein as suggested, it could potentially inhibit the replication of the hepatitis c virus, leading to a decrease in viral load .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 5-methylfurfuryl alcohol with thioamides under specific conditions. One common method includes the use of sulfuric acid as a catalyst to facilitate the reaction between 5-methylfurfuryl alcohol and thioamides, leading to the formation of the desired thiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-furanmethanol: A related compound with a similar furan ring structure.
5-Methyl-2-furfuryl alcohol: Another compound with a furan ring and a hydroxyl group.
Uniqueness
5-[(5-Methylfuran-2-yl)methyl]-1,3-thiazol-2-amine is unique due to the presence of both a thiazole ring and a methylfuran group, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
5-[(5-methylfuran-2-yl)methyl]-1,3-thiazol-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-6-2-3-7(12-6)4-8-5-11-9(10)13-8/h2-3,5H,4H2,1H3,(H2,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGBERAULUHQJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CC2=CN=C(S2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350699 | |
Record name | 5-[(5-methylfuran-2-yl)methyl]-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
308104-99-6 | |
Record name | 5-[(5-methylfuran-2-yl)methyl]-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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